molecular formula C14H24N2O3 B15060100 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-

Cat. No.: B15060100
M. Wt: 268.35 g/mol
InChI Key: MCIXPAJKZMLOOW-AATLWQCWSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclic ring system with an azabicyclohexane core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- typically involves multiple steps. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 3-[(2S)-2-amino-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)10(15)11(17)16-6-7-8(14(7,4)5)9(16)12(18)19/h7-10H,6,15H2,1-5H3,(H,18,19)/t7-,8-,9-,10+/m0/s1

InChI Key

MCIXPAJKZMLOOW-AATLWQCWSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)N)C(=O)O)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)O)C

Origin of Product

United States

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